Erlotinib - 183321-74-6

Erlotinib

Catalog Number: EVT-267641
CAS Number: 183321-74-6
Molecular Formula: C22H23N3O4
Molecular Weight: 393.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Erlotinib is a small molecule [, , , , ] used in scientific research to study the epidermal growth factor receptor (EGFR) pathway [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]. It is classified as a tyrosine kinase inhibitor (TKI) [, , , , , , , , , , , ] and specifically targets EGFR by competing with adenosine triphosphate (ATP) for binding to the kinase domain [, , ]. In research, erlotinib is used to investigate EGFR signaling, its role in cancer cell proliferation and survival, and the development of resistance to EGFR-targeted therapies [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ].

Future Directions
  • Personalized medicine approaches: Further investigation of genetic and molecular biomarkers to predict erlotinib response and guide individualized treatment strategies [, , , , , , ].
  • Overcoming resistance mechanisms: Development of novel therapeutic strategies that target the specific mechanisms underlying erlotinib resistance, such as combination therapies [, , , , , , , , ] and drugs targeting alternative signaling pathways [, ].
  • Exploring new applications: Investigating the potential use of erlotinib in other disease models beyond cancer, such as its role in inflammatory conditions [, , ].
  • Improving drug delivery: Optimizing erlotinib delivery to the target site using novel drug formulations and delivery systems [] to enhance efficacy and minimize side effects.
Source and Classification

Erlotinib is classified as a 4-anilinequinazoline derivative. It was approved by the Food and Drug Administration in 2004 for the treatment of advanced non-small cell lung cancer and pancreatic cancer. The compound acts as a reversible inhibitor of the epidermal growth factor receptor tyrosine kinase, which plays a crucial role in cell signaling pathways that regulate cell proliferation and survival .

Synthesis Analysis

Erlotinib is synthesized through various methods, typically involving multiple steps to construct its complex structure. A notable synthesis method begins with 3,4-dihydroxybenzoic acid, which undergoes several transformations:

  1. O-alkylation: The initial step involves the reaction of 3,4-dihydroxybenzoic acid with 1-chloro-2-methoxyethane in dimethylformamide at elevated temperatures to produce an intermediate.
  2. Hydrolysis: This intermediate is hydrolyzed to yield 3,4-bis(2-methoxyethoxy)benzoic acid.
  3. Esterification: The carboxylic acid is then converted into its ethyl ester.
  4. Nitration: The ester undergoes nitration to introduce a nitro group.
  5. Reduction: A critical reduction step converts the nitro group into an amino group using ammonium formate and palladium on charcoal as catalysts.
  6. Final coupling: The last step involves coupling with 3-ethynylaniline to form erlotinib.
Molecular Structure Analysis

Erlotinib's molecular formula is C22H23ClN4O4C_{22}H_{23}ClN_{4}O_{4}, with a molecular weight of approximately 446.89 g/mol. Its structure contains a quinazoline core with various functional groups that enhance its biological activity. Key features include:

  • A quinazoline ring, which is essential for its interaction with the epidermal growth factor receptor.
  • An aniline moiety, which contributes to its binding affinity.
  • An ethynyl group, which enhances lipophilicity and bioavailability.

The three-dimensional configuration allows for optimal interaction with the target receptor, facilitating effective inhibition of tyrosine kinase activity .

Chemical Reactions Analysis

Erlotinib participates in various chemical reactions during its synthesis and degradation:

  1. Nitration: The nitration of esters introduces nitro groups that can be further reduced.
  2. Reduction Reactions: The conversion of nitro groups to amino groups is crucial for forming the active drug.
  3. Coupling Reactions: The final formation of erlotinib involves coupling reactions that link different molecular fragments.

These reactions are typically carried out under controlled conditions to ensure high yields and purity .

Mechanism of Action

Erlotinib exerts its therapeutic effects by specifically inhibiting the phosphorylation of the epidermal growth factor receptor. It competes with adenosine triphosphate for binding at the receptor's active site, effectively blocking downstream signaling pathways involved in cell proliferation and survival. This inhibition leads to reduced tumor growth and promotes apoptosis in cancer cells expressing mutant forms of the epidermal growth factor receptor .

Physical and Chemical Properties Analysis

Erlotinib exhibits several notable physical and chemical properties:

  • Solubility: It is slightly soluble in water but more soluble in organic solvents like dimethyl sulfoxide.
  • Stability: Erlotinib is stable under normal storage conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: The melting point of erlotinib hydrochloride is approximately 165–170 °C.

These properties are significant for its formulation into oral dosage forms .

Applications

Erlotinib is primarily used in oncology for:

  • Treatment of Non-Small Cell Lung Cancer: Particularly effective in cases with specific mutations in the epidermal growth factor receptor.
  • Pancreatic Cancer Therapy: Used as part of combination therapies to enhance treatment efficacy.
  • Research Applications: Erlotinib serves as a lead compound for developing new derivatives aimed at overcoming drug resistance or enhancing therapeutic profiles against various cancers .
Introduction to Erlotinib in Targeted Cancer Therapy

Epidermal Growth Factor Receptor Signaling Pathway in Oncogenesis

The epidermal growth factor receptor (EGFR), a member of the ErbB family of receptor tyrosine kinases, regulates critical cellular processes including proliferation, differentiation, and survival. Under physiological conditions, EGFR activation occurs through ligand-induced dimerization, triggering autophosphorylation of specific tyrosine residues within its intracellular domain. This phosphorylation initiates downstream signaling cascades, primarily the mitogen-activated protein kinase (MAPK), phosphatidylinositol 3-kinase (PI3K)/Akt, and signal transducer and activator of transcription (STAT) pathways, which transmit growth signals to the nucleus [1] [6].

In oncogenesis, EGFR signaling becomes dysregulated through multiple mechanisms:

  • Gene amplification: Increased EGFR copy number leading to receptor overexpression observed in 40-80% of NSCLCs
  • Activating mutations: Somatic mutations within the tyrosine kinase domain (exons 18-21) that confer constitutive, ligand-independent activation
  • Autocrine loops: Tumor production of EGFR ligands (e.g., transforming growth factor-alpha) creating self-sustaining growth signals [1] [4]

Approximately 90% of EGFR-activating mutations in NSCLC consist of either in-frame deletions in exon 19 (delE746-A750) or the exon 21 point mutation (L858R). These mutations alter the kinase domain's ATP-binding pocket, reducing its affinity for ATP while dramatically increasing affinity for competitive inhibitors like erlotinib. Structurally, the L858R mutation substitutes a bulky arginine for leucine, destabilizing the inactive conformation, while exon 19 deletions shorten the C-helix, both favoring the active kinase state that drives oncogenic signaling [1] [3] [4].

Table 1: Prevalence and Characteristics of Major EGFR Activating Mutations

Mutation TypeStructural ConsequencePrevalence in NSCLCDownstream Pathway Activation
Exon 19 deletion (e.g., E746-A750del)Shortened C-helix in kinase domain, destabilized inactive state45-50% of EGFR-mutant casesStrong MAPK and PI3K/Akt activation
Exon 21 L858R point mutationSubstitution of leucine with bulky arginine, altered ATP-binding pocket35-40% of EGFR-mutant casesModerate MAPK with robust STAT activation
Exon 18 G719X point mutationsDistorted glycine-rich P-loop3-5% of EGFR-mutant casesVariable pathway activation
Exon 20 insertionsAltered C-helix orientation and steric hindrance4-10% of EGFR-mutant casesWeak TKI sensitivity with persistent signaling

Historical Development of EGFR Tyrosine Kinase Inhibitors

The therapeutic targeting of EGFR evolved through distinct pharmacological generations:

  • First-generation inhibitors: The quinazoline scaffold served as the chemical foundation for pioneering EGFR TKIs. Gefitinib (approved 2002-2003) demonstrated proof-of-concept for EGFR mutation-specific therapy but faced regulatory setbacks due to negative phase III trials in unselected populations. Erlotinib emerged as a pharmacologically optimized quinazoline derivative with enhanced target affinity and pharmacokinetic properties. Its 2004 FDA approval for second-line NSCLC treatment marked the first successful molecularly targeted agent in lung cancer, validated by the pivotal BR.21 trial which demonstrated significantly improved overall survival compared to placebo (6.7 vs 4.7 months) in chemotherapy-refractory patients [3] [6].

  • Pharmacogenomic refinement: The landmark discovery of EGFR mutations as predictive biomarkers (2004) transformed therapeutic application. Clinical trials like EURTAC established erlotinib's superiority over platinum chemotherapy in first-line treatment of EGFR-mutant NSCLC, with median progression-free survival of 9.7 versus 5.2 months. This established molecular selection as mandatory for optimizing TKI efficacy [3] [6] [9].

  • Overcoming resistance: Despite initial responses, acquired resistance to first-generation TKIs typically emerged within 9-14 months. The predominant resistance mechanism (≈50-60% of cases) was the EGFR T790M gatekeeper mutation in exon 20, which introduces a methionine residue that sterically hinders TKI binding while restoring ATP affinity. Secondary resistance mechanisms included MET proto-oncogene amplification (≈5-20%), activating mutations in parallel signaling pathways (PI3K, BRAF), and phenotypic transformations like epithelial-to-mesenchymal transition [4] [3].

Table 2: Key Clinical Trials Establishing Erlotinib in EGFR-Mutant NSCLC

Trial NamePhasePatient PopulationKey FindingsClinical Impact
BR.21IIIUnselected NSCLC after chemotherapy failureOS: 6.7 mo vs 4.7 mo (placebo); HR 0.70First survival benefit demonstration leading to initial FDA approval
SATURNIIIUnselected NSCLC maintenance after chemotherapyPFS: 12.3 wk vs 11.1 wk (placebo); HR 0.71Established maintenance therapy paradigm
EURTACIIITreatment-naïve EGFR-mutant NSCLCPFS: 9.7 mo vs 5.2 mo (chemotherapy); HR 0.37Validation of first-line use in molecularly selected patients
OPTIMALIIIEGFR-mutant NSCLC first-linePFS: 13.1 mo vs 4.6 mo (chemotherapy); HR 0.16Confirmed superior efficacy over chemotherapy in Asian population

Erlotinib: Structural and Functional Classification Within the Quinazoline Derivative Family

Erlotinib (molecular formula: C₂₂H₂₃N₃O₄; systematic name: N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine) belongs to the 4-anilinoquinazoline class of kinase inhibitors. Its core structure features:

  • Quinazoline scaffold: Planar heterocyclic system enabling optimal insertion into the ATP-binding cleft
  • C6 and C7 bis(2-methoxyethoxy) solubilizing chains: Enhance water solubility and pharmacokinetic properties
  • C4 anilino group with C3' ethynyl substituent: Critical for high-affinity interaction with mutant EGFR kinases through hydrophobic interactions and hydrogen bonding [1] [5]

The molecular weight of erlotinib is 393.44 g/mol, with a calculated partition coefficient (cLogP) of 2.9, indicating moderate lipophilicity that facilitates cell membrane penetration. X-ray crystallography studies reveal that erlotinib binds the EGFR kinase domain in an orientation where the quinazoline nitrogen atoms form critical hydrogen bonds with the hinge region residue Met793, while the C3' ethynyl group projects into a hydrophobic pocket created by Leu792, Leu718, and Leu844. This binding mode is particularly complementary to the spatially constrained conformation of exon 19 deletion mutants [1] [3].

Functionally, erlotinib acts as a reversible competitive inhibitor of ATP binding. Its biochemical half-maximal inhibitory concentration (IC₅₀) for wild-type EGFR is 2 nM in enzymatic assays, with 20-fold greater potency against exon 19 deletion and L858R mutants compared to wild-type receptor. Importantly, erlotinib displays significant selectivity for EGFR over other ErbB family members:

  • 30-fold selectivity versus HER2 (ErbB2)
  • >100-fold selectivity versus HER3 (ErbB3) and HER4 (ErbB4) [1] [5]

Recent mechanistic insights reveal context-dependent induction of cell death pathways. In three-dimensional spheroid cultures modeling tumor microenvironments, erlotinib activates an autophagy-TRAIL-c-Jun N-terminal kinase axis leading to caspase-8-mediated apoptosis. This pathway involves:

  • Upregulation of tumor necrosis factor-related apoptosis-inducing ligand expression
  • Autophagy-dependent activation of c-Jun N-terminal kinase signaling
  • Subsequent caspase-8 cleavage initiating extrinsic apoptosisThis mechanism diverges significantly from the Bcl-2 interacting mediator of cell death-dependent apoptosis observed in two-dimensional monolayer cultures, highlighting the influence of tumor architecture on therapeutic response [7].

Table 3: Structural and Functional Comparison of First-Generation Quinazoline EGFR Inhibitors

ParameterErlotinibGefitinib
Chemical StructureN-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amineN-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine
Molecular Weight (g/mol)393.44446.90
Key SubstituentsC6,C7: 2-methoxyethoxy; C3': ethynylC6: 3-morpholinopropoxy; C7: methoxy
EGFR IC₅₀ (nM)2 (wild-type); 0.5 (L858R)27 (wild-type); 33 (L858R)
Primary Binding InteractionsH-bond: Met793; Hydrophobic: Leu718, Leu844, Leu792H-bond: Met793; Hydrophobic: Leu718, Leu844
Selectivity Ratio (EGFR/HER2)30-fold5-fold

Properties

CAS Number

183321-74-6

Product Name

Erlotinib

IUPAC Name

N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine

Molecular Formula

C22H23N3O4

Molecular Weight

393.4 g/mol

InChI

InChI=1S/C22H23N3O4/c1-4-16-6-5-7-17(12-16)25-22-18-13-20(28-10-8-26-2)21(29-11-9-27-3)14-19(18)23-15-24-22/h1,5-7,12-15H,8-11H2,2-3H3,(H,23,24,25)

InChI Key

AAKJLRGGTJKAMG-UHFFFAOYSA-N

SMILES

COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCOC

Solubility

Very slightly soluble (hydrochloride salt - maximal solubility of approximately 0.4 mg/mL occurs at a pH of approximately 2)
8.91e-03 g/L

Synonyms

11C erlotinib
11C-erlotinib
358,774, CP
358774, CP
CP 358,774
CP 358774
CP-358,774
CP-358774
CP358,774
CP358774
erlotinib
erlotinib HCl
erlotinib hydrochloride
HCl, Erlotinib
Hydrochloride, Erlotinib
N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine
OSI 774
OSI-774
OSI774
Tarceva

Canonical SMILES

COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCOC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.